Butanoic acid, 4-[(2-chlorophenyl)sulfonyl]-
Description
Butanoic acid, 4-[(2-chlorophenyl)sulfonyl]- (CAS: Not explicitly provided in evidence; structural analogs include CID 3086750), is a sulfonamide-functionalized carboxylic acid. Its core structure comprises a butanoic acid backbone substituted at the fourth carbon with a (2-chlorophenyl)sulfonyl group. This compound is characterized by:
- Molecular Formula: C₁₇H₁₅Cl₂NO₅S (for CID 3086750) .
- Key Functional Groups:
- Sulfonamide (-SO₂-NH-) linkage.
- 2-Chlorophenyl moiety.
- Carboxylic acid (-COOH) terminus.
Properties
CAS No. |
1152507-00-0 |
|---|---|
Molecular Formula |
C10H11ClO4S |
Molecular Weight |
262.71 g/mol |
IUPAC Name |
4-(2-chlorophenyl)sulfonylbutanoic acid |
InChI |
InChI=1S/C10H11ClO4S/c11-8-4-1-2-5-9(8)16(14,15)7-3-6-10(12)13/h1-2,4-5H,3,6-7H2,(H,12,13) |
InChI Key |
JVCKDFSBYGNHOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)CCCC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[(2-chlorophenyl)sulfonyl]- typically involves the sulfonylation of a butanoic acid derivative with a 2-chlorophenyl sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of butanoic acid, 4-[(2-chlorophenyl)sulfonyl]- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-[(2-chlorophenyl)sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces sulfides.
Scientific Research Applications
Chemistry
In chemistry, butanoic acid, 4-[(2-chlorophenyl)sulfonyl]- is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe in biochemical assays.
Medicine
In medicinal chemistry, butanoic acid, 4-[(2-chlorophenyl)sulfonyl]- is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and surface coatings.
Mechanism of Action
The mechanism by which butanoic acid, 4-[(2-chlorophenyl)sulfonyl]- exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The 2-chlorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Elsibucol (AGI-1096)
- Structure: 4-[4-[[1-[[3,5-bis(tert-butyl)-4-hydroxyphenyl]thio]-1-methylethyl]thio]-2,6-bis(tert-butyl)phenoxy]butanoic acid .
- Molecular Formula : C₃₅H₅₄O₄S₂.
- Comparison: Functional Groups: Contains dual thioether (-S-) linkages and bulky tert-butyl groups instead of sulfonamide. Applications: Used in preventing organ transplant rejection due to antioxidant properties, unlike the target compound, which lacks documented therapeutic use . Solubility: Lower aqueous solubility compared to sulfonamide derivatives due to non-polar tert-butyl groups .
Butanoic Acid, 4-[(4-Chlorobenzoyl)(4-methoxyphenyl)amino]- (CID 3536)
- Structure: Combines chlorobenzoyl and methoxyphenyl substituents via an amino linkage .
- Molecular Formula: C₁₈H₁₇ClNO₄.
- Comparison: Reactivity: The amino group (-NH-) is less electronegative than sulfonamide, reducing acidity (pKa ~5 vs. ~3 for sulfonamides). Applications: No specific applications noted, but the methoxy group may enhance membrane permeability .
Butanoic Acid, 4-(4-Chloro-2-methylphenoxy) (CAS 94-81-5)
- Structure: Phenoxy-substituted butanoic acid with chloro and methyl groups .
- Molecular Formula : C₁₀H₁₃ClO₃.
- Comparison: Molecular Weight: 216.66 g/mol (significantly lower than CID 3086750’s 416.28 g/mol). Solubility: Higher lipophilicity due to the phenoxy group, making it more suitable for hydrophobic formulations .
2-(Benzoylamino)-4-(methylsulfonyl)butanoic Acid (CAS 115527-63-4)
- Structure : Features a methylsulfonyl (-SO₂-CH₃) group instead of 2-chlorophenylsulfonyl .
- Molecular Formula: C₁₂H₁₅NO₅S.
- Bioactivity: Sulfonyl groups are associated with enzyme inhibition (e.g., cyclooxygenase), suggesting divergent biological targets .
Physicochemical and Functional Differences
Environmental and Industrial Relevance
- Environmental Persistence : Sulfonamide derivatives like the target compound may exhibit longer environmental half-lives compared to ester analogs (e.g., EPA-listed esters in ) due to resistance to hydrolysis .
- Regulatory Status : Chlorinated compounds (e.g., chlorpyrifos in ) face stricter regulations; the target compound’s chlorophenyl group may necessitate similar scrutiny .
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